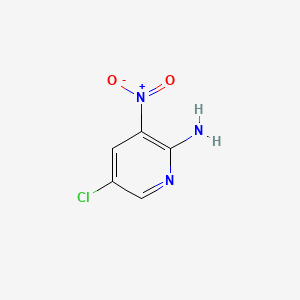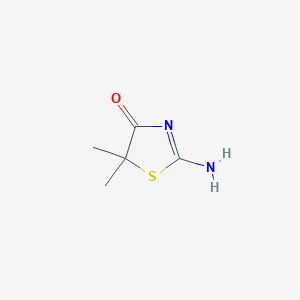
2,2-Diethoxy-2-pyridin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related compounds often involves domino reactions, such as 1,3-dipolar cycloaddition and elimination, to create highly functionalized heterocyclic structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of these processes in creating complex molecules (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis The molecular structure of compounds containing pyridin-3-yl groups can be elucidated through experimental and theoretical studies, including X-ray diffraction and computational methods. For instance, structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine were determined combining experimental techniques with Hartree-Fock and Density Functional Theory (DFT) calculations (Gumus et al., 2018).
Chemical Reactions and Properties The reactivity and chemical properties of pyridin-4-yl compounds are influenced by their functional groups. For example, reactions of (amino)pyridine ligands with nickel(II) complexes highlight the role of these ligands in catalyzing ethylene oligomerization, showcasing the intricate relationship between structure and chemical reactivity (Nyamato, Ojwach, & Akerman, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Research
2,2-Diethoxy-2-pyridin-4-ylethanamine, as part of the chemical structure of doxylamine succinate (an antihistamine), has been synthesized for toxicological studies. This synthesis involves a two-step process starting from 2-benzoyl pyridine (Rao & Damodaran, 1986).
Chemistry and Material Science
The compound's derivatives have been utilized in the synthesis of nickel(II) complexes, which are active catalysts for ethylene oligomerization, indicating potential applications in material science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Electro-Optic Materials
A derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, has been synthesized and used for the formation of nonlinear optical/electro-optic multilayers, indicating its potential in the field of optoelectronics (Facchetti et al., 2003).
Organic Synthesis
This compound is involved in the formation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, crucial in organic chemistry (Ruano, Fajardo, & Martín, 2005).
Bioconjugation and Immunization
The compound's derivatives have been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial for the coupling of peptides to liposomes. This application is significant in the field of bioconjugation and immunization (Frisch, Boeckler, & Schuber, 1996).
Catalysis
Complexes derived from this compound have been studied for their role in catalysis, particularly the Suzuki-Miyaura reaction, showcasing its potential in organic transformations and industrial applications (Shukla et al., 2021).
Propiedades
IUPAC Name |
2,2-diethoxy-2-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQGUNFLCTQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)(C1=CC=NC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319732 |
Source


|
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-2-pyridin-4-ylethanamine | |
CAS RN |
74209-44-2 |
Source


|
| Record name | 74209-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














